3-(1-Benzofuran-2-yl)-6-(5-bromofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Description
This compound features a fused [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole core substituted with benzofuran (aromatic oxygen-containing heterocycle) at position 3 and 5-bromofuran (halogenated furan) at position 4.
Properties
Molecular Formula |
C15H7BrN4O2S |
|---|---|
Molecular Weight |
387.2 g/mol |
IUPAC Name |
3-(1-benzofuran-2-yl)-6-(5-bromofuran-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C15H7BrN4O2S/c16-12-6-5-10(22-12)14-19-20-13(17-18-15(20)23-14)11-7-8-3-1-2-4-9(8)21-11/h1-7H |
InChI Key |
FCTGPOMURFVVQC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C3=NN=C4N3N=C(S4)C5=CC=C(O5)Br |
Origin of Product |
United States |
Preparation Methods
Synthesis of Benzofuran Derivatives
- Starting from 2-hydroxybenzaldehyde or 2-hydroxyphenylacetic acid, benzofuran derivatives are synthesized via intramolecular cyclization under acidic or basic conditions.
- Alternatively, Fischer indole synthesis or oxidative cyclization using reagents like iodine or DDQ can be employed to obtain benzofuran cores.
- Microwave-assisted synthesis has been reported to reduce reaction times and improve yields, especially when synthesizing substituted benzofurans with halogen groups like bromine.
Bromination of Benzofuran
- Electrophilic bromination using bromine (Br₂) or N-bromosuccinimide (NBS) in solvents such as acetic acid or carbon tetrachloride.
- Reaction conditions are optimized to favor selective bromination at the 5-position of the benzofuran ring, which is reactive due to its electron-rich nature.
Benzofuran + NBS in acetic acid, reflux, yields 5-bromobenzofuran.
[Synthesis ofTriazolo[3,4-b]thiadiazole] Core](pplx://action/followup)
- The core heterocycle is synthesized via cyclization of hydrazides or hydrazines with appropriate sulfur and nitrogen sources.
-
- Formation of hydrazide derivatives from aromatic acids or aldehydes.
- Cyclization with phosphorus oxychloride (POCl₃) or thionating agents like Lawesson’s reagent under microwave irradiation to form the thiadiazole ring.
- Subsequent condensation with hydrazine derivatives to form the triazole ring.
- Microwave irradiation significantly enhances yields and reduces reaction times, with typical reaction durations ranging from 5 to 15 minutes at 250 W power, as reported for similar thiadiazole synthesis.
Coupling Benzofuran and Thiadiazole Units
- The benzofuran derivatives bearing reactive groups are coupled with the heterocyclic core via nucleophilic substitution or cyclization reactions.
- Brominated benzofuran derivatives are reacted with amino or hydrazine functionalities on the heterocycle under reflux conditions, often in solvents like ethanol or toluene.
Bromobenzofuran + heterocyclic amine in ethanol, reflux, yields the target compound.
Summary of Optimized Conditions
| Step | Reagents | Solvent | Conditions | Remarks |
|---|---|---|---|---|
| Benzofuran synthesis | 2-Hydroxybenzaldehyde + cyclization agents | Acidic or basic media | Reflux or microwave | Short reaction time, high yield |
| Bromination | NBS or Br₂ | Acetic acid | Reflux or microwave | Selective bromination at position 5 |
| Thiadiazole core formation | Hydrazides + POCl₃ or Lawesson’s reagent | Microwave irradiation | 5-15 min at 250 W | Efficient ring closure |
| Coupling | Bromobenzofuran + heterocyclic amines | Ethanol/toluene | Reflux | High yields, short reaction time |
Notes on Literature and Data Tables
- Microwave-assisted synthesis has been shown to significantly reduce reaction times and increase yields for heterocyclic compounds, including thiadiazoles and benzofurans.
- The reaction yields for similar compounds range from 75% to over 90% , depending on the specific substituents and reaction conditions.
- Reaction optimization often involves varying solvents, temperature, and reaction time, with ethanol and toluene being common solvents for reflux reactions.
Chemical Reactions Analysis
Types of Reactions
3-(1-Benzofuran-2-yl)-6-(5-bromofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the bromofuran moiety can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehalogenated compounds.
Scientific Research Applications
3-(1-Benzofuran-2-yl)-6-(5-bromofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic devices.
Mechanism of Action
The mechanism of action of 3-(1-Benzofuran-2-yl)-6-(5-bromofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its triazolothiadiazole core. This interaction can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares the target compound with structurally related derivatives:
Key Observations :
- Substituent Effects: Aromatic vs. Halogenation: Bromine in the target compound and 537017-19-9 may improve bioactivity via halogen bonding, as seen in iodinated analogs (e.g., 5a in ) .
Pharmacological Activities
Antimicrobial Activity
Compounds with benzofuran and triazolo-thiadiazole motifs, such as those in , exhibit potent antimicrobial effects. For example, 3-(5-(benzofuran-2-yl)-1-phenyl-1H-pyrazol-3-yl)-N-aryl derivatives showed superior activity against Gram-positive and Gram-negative bacteria compared to chloramphenicol . The target compound’s bromofuran substituent may further enhance antimicrobial potency due to halogen-mediated interactions.
Anticancer and Antiproliferative Activity
- Adamantyl Derivatives : Compounds with adamantyl groups () demonstrated antiproliferative activity, likely due to increased lipophilicity and cellular uptake .
- Indole and Iodophenyl Derivatives : The 4-iodophenyl-substituted compound () inhibited Bcl-2, a key apoptosis regulator, with IC₅₀ values comparable to standard chemotherapeutics .
- Target Compound : While direct data are lacking, its bromofuran group may confer cytotoxicity similar to halogenated analogs in and .
Miscellaneous Activities
Biological Activity
The compound 3-(1-Benzofuran-2-yl)-6-(5-bromofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has garnered attention in recent years due to its potential biological activities. This article aims to explore the biological properties of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
Chemical Structure
The molecular structure of the compound can be represented as follows:
This structure incorporates a benzofuran moiety and a triazole-thiadiazole framework, which are known to contribute significantly to the biological activity of similar compounds.
Biological Activity Overview
Research has indicated that derivatives of benzofuran and thiadiazole exhibit various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The specific compound under review has shown promise in several studies:
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of benzofuran derivatives. For instance:
- Benzofuran Derivatives : A series of synthesized benzofuran derivatives demonstrated significant activity against Mycobacterium tuberculosis with minimum inhibitory concentrations (MIC) as low as 2 μg/mL .
- Thiadiazole Compounds : Compounds containing thiadiazole rings have been reported to exhibit broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria .
The mechanisms by which 3-(1-Benzofuran-2-yl)-6-(5-bromofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole exerts its biological effects include:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in bacterial metabolism.
- Disruption of Membrane Integrity : Some studies suggest that these compounds can disrupt bacterial cell membranes leading to cell lysis.
Case Studies
Several studies have evaluated the biological activity of related compounds:
| Study | Compound | Activity | MIC (μg/mL) |
|---|---|---|---|
| Benzofuran Derivative | Antimycobacterial | 2 | |
| Thiadiazole Derivative | Antibacterial (E. coli) | 6 | |
| Triazole Compound | Antifungal (C. albicans) | 3.12 |
These findings indicate that modifications in the chemical structure can significantly influence the biological activity of related compounds.
Therapeutic Applications
Given its promising biological activity, 3-(1-Benzofuran-2-yl)-6-(5-bromofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole could have potential applications in:
- Antimicrobial Therapy : Targeting resistant strains of bacteria and fungi.
- Cancer Treatment : Investigating its efficacy in inhibiting cancer cell proliferation.
Q & A
Q. What are the established synthetic routes for 3-(1-benzofuran-2-yl)-6-(5-bromofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, and how do reaction conditions influence yield?
The compound is synthesized via cyclocondensation reactions. A common method involves reacting 5-substituted triazole-3-thiol derivatives with aryl isothiocyanates in polar aprotic solvents (e.g., DMF) under basic conditions (K₂CO₃). Key steps include:
- Cyclization : Ensures formation of the triazolo-thiadiazole core.
- Substituent introduction : Bromofuran and benzofuran moieties are introduced via pre-functionalized intermediates. Yield optimization requires precise temperature control (80–100°C) and anhydrous conditions to suppress side reactions. Purity is confirmed via ¹H/¹³C NMR and elemental analysis .
Q. How is structural characterization performed for this compound, and what analytical discrepancies might arise?
Characterization involves:
- Spectroscopy : ¹H NMR (δ 7.2–8.1 ppm for aromatic protons), ¹³C NMR (distinct peaks for C-Br at ~110 ppm).
- Mass spectrometry : Molecular ion peaks align with theoretical mass (e.g., [M+H]⁺ at m/z 439.2). Discrepancies may arise from residual solvents (DMF) in NMR or isotopic patterns in mass spectra due to bromine (²⁷% natural abundance for ⁷⁹Br/⁸¹Br) .
Q. What preliminary biological activities have been reported, and how are these assays designed?
Antimicrobial screening against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria uses agar diffusion or microdilution assays. Activities are compared to Chloramphenicol (MIC 2–8 µg/mL). Dose-dependent growth inhibition (10–100 µg/mL) is observed, with benzofuran derivatives showing enhanced potency due to lipophilic interactions with bacterial membranes .
Advanced Research Questions
Q. How can the synthesis be modified to improve regioselectivity and reduce byproducts?
Regioselectivity is enhanced by:
- Pre-functionalized intermediates : Use 5-bromofuran-2-carbaldehyde to pre-install substituents before cyclization.
- Catalytic systems : Transition metals (e.g., CuI) promote selective cross-coupling. Byproduct reduction requires strict stoichiometric ratios (1:1.2 for triazole:isothiocyanate) and inert atmospheres to prevent oxidation of thiol intermediates .
Q. What structure-activity relationship (SAR) trends are observed for analogs of this compound?
SAR studies reveal:
| Substituent | Activity Trend | Rationale |
|---|---|---|
| Bromofuran | ↑ Antimicrobial | Enhanced electrophilicity from Br improves membrane penetration. |
| Benzofuran | ↑ Anticancer | Planar structure intercalates DNA. |
| Methoxy groups | ↓ Cytotoxicity | Electron-donating groups reduce reactive intermediates. |
| These trends are validated via IC₅₀ comparisons and molecular docking . |
Q. What mechanistic hypotheses explain its antimicrobial activity, and how can they be tested?
Proposed mechanisms include:
- Enzyme inhibition : Binding to bacterial dihydrofolate reductase (DHFR) via hydrogen bonds with the triazole N-atoms.
- Membrane disruption : Hydrophobic benzofuran moieties integrate into lipid bilayers. Testing involves:
- Enzyme assays : Measure DHFR activity inhibition (IC₅₀ values).
- Fluorescence microscopy : Track membrane integrity using propidium iodide .
Q. How can computational modeling (e.g., DFT, MD) predict its reactivity and target interactions?
- Density Functional Theory (DFT) : Calculates electron density maps to identify nucleophilic/electrophilic sites (e.g., sulfur in thiadiazole).
- Molecular Dynamics (MD) : Simulates binding stability with proteins (e.g., 20 ns simulations in GROMACS).
- ADMET predictions : Estimate bioavailability (LogP ~3.2) and metabolic stability using SwissADME .
Q. What strategies address contradictions in biological data across studies?
Contradictions (e.g., variable MICs) are resolved by:
- Standardized protocols : CLSI guidelines for antimicrobial assays.
- Control compounds : Include reference drugs (e.g., Ciprofloxacin) in each assay.
- Meta-analysis : Pool data from ≥3 independent studies to identify outliers .
Methodological Tables
Q. Table 1: Optimization of Synthesis Conditions
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 80–90°C | ↑ Cyclization efficiency |
| Solvent | DMF | ↑ Solubility of intermediates |
| Reaction Time | 6–8 hrs | Prevents over-oxidation |
Q. Table 2: Comparative Bioactivity of Derivatives
| Derivative | MIC (µg/mL) | IC₅₀ (Cancer Cells, µM) |
|---|---|---|
| Br-Furan | 12.5 | 18.7 |
| Cl-Furan | 25.0 | 35.2 |
| MeO-Furan | >100 | 42.9 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
